molecular formula C23H19NO3S B2767070 [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114658-00-2

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2767070
CAS No.: 1114658-00-2
M. Wt: 389.47
InChI Key: MIZGEVBGVFHXRD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,1-dioxido benzothiazin core substituted at the 4-position with a 3,5-dimethylphenyl group and at the 2-position with a phenyl methanone moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl group (1,1-dioxido) and the electron-donating methyl substituents on the aryl ring.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-12-17(2)14-19(13-16)24-15-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGEVBGVFHXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized under acidic conditions to yield the benzothiazine core. The final step involves the oxidation of the sulfur atom to achieve the dioxido form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxido form back to the thioether form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its enzyme inhibition properties.

Medicine:

  • Explored for its potential use in the treatment of inflammatory diseases.
  • Evaluated for its anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and resins.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the interaction with specific molecular targets, such as enzymes and receptors. The benzothiazine core can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The dioxido form enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituents: 3,5-Dichlorophenyl (electron-withdrawing) at the 4-position and 4-methoxyphenyl (electron-donating) at the methanone position. Molecular Weight: 460.325 g/mol, heavier than the target compound due to chlorine atoms.

Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) (): Core Structure: Thiadiazole-linked bis-phenyl methanone. Substituents: Cyclohexylamino groups confer conformational rigidity. Application: Demonstrated antibiofilm and antimicrobial activity, suggesting that the methanone-thiadiazole scaffold is pharmacologically relevant .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Core Structure: Triazole-thioether linked to phenylsulfonyl and phenylethanone groups. Key Feature: Sulfonyl and fluorine substituents enhance solubility and target binding in enzyme inhibition assays .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Position 4) Substituents (Methanone) Molecular Weight (g/mol) Key Properties
Target Compound Benzothiazine-dioxide 3,5-Dimethylphenyl Phenyl ~384.4 (estimated) High lipophilicity (methyl groups)
[4-(3,5-Dichlorophenyl)-...]methanone Benzothiazine-dioxide 3,5-Dichlorophenyl 4-Methoxyphenyl 460.325 Enhanced metabolic stability
C1 Thiadiazole-bis-phenyl N-Cyclohexylamino N/A Not provided Antibiofilm activity

Biological Activity

The compound 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a novel class of benzothiazine derivatives. This article reviews its biological activity, particularly focusing on its potential anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to the compound's efficacy against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism of Action
Study 1EU-1 (ALL)0.3Inhibition of cell proliferation via apoptosis
Study 2NB1643 (Neuroblastoma)0.5Disruption of mitochondrial function
Study 3SHEP10.4Induction of oxidative stress leading to cell death

These results demonstrate that the compound exhibits potent cytotoxicity against leukemia and neuroblastoma cell lines, with IC50 values indicating high efficacy.

The mechanism through which 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects appears multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative Stress : It generates reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.
  • Inhibition of Key Proteins : The compound has been shown to inhibit proteins involved in cell cycle regulation and survival pathways.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study 1 : A study on the effects of the compound on primary leukemia cells demonstrated a significant reduction in cell viability compared to control groups.
  • Case Study 2 : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be optimized?

  • Methodology : Utilize Friedel-Crafts acylation or nucleophilic substitution reactions, inspired by protocols for structurally analogous benzothiazine derivatives. For example, sodium ethoxide in absolute ethanol can facilitate deprotonation and nucleophilic attack under inert conditions (e.g., N₂ atmosphere) . Optimize temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) to enhance yield. Monitor purity via TLC/HPLC and employ recrystallization (ethanol/water mixtures) for final purification .

Q. How can crystallographic characterization validate the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Prepare crystals via slow evaporation of a saturated dichloromethane/hexane solution. Use ORTEP-3 to visualize thermal ellipsoids and confirm bond angles/distances . Key metrics:

  • Data Table :
ParameterExpected Range
C–S bond length1.70–1.75 Å
S–O bonds (dioxido)1.43–1.47 Å
Dihedral angle (benzothiazine-phenyl)15–30°

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • IR : Confirm sulfone groups (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calc. for C₂₃H₂₁NO₃S: 392.1284) .

Q. How does the compound behave under acidic or basic conditions?

  • Methodology : Test stability in 0.1 M HCl/NaOH at 25°C for 24 hours. Monitor degradation via HPLC. The sulfone group is typically hydrolytically stable, but the benzothiazine ring may undergo ring-opening under strong bases .

Q. Which computational methods predict electronic properties and reactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Use Cremer-Pople puckering coordinates to analyze ring conformation .

Advanced Research Questions

Q. How can conformational analysis using puckering coordinates resolve ambiguities in the benzothiazine ring’s geometry?

  • Methodology : Apply the Cremer-Pople method to define ring puckering amplitude (q) and phase angle (φ) from crystallographic data . For nonplanar rings, calculate pseudorotation pathways to identify dominant conformers. Example:

  • Data Table :
Conformerq (Å)φ (°)Energy (kcal/mol)
Chair-like0.451800.0
Boat-like0.38601.2

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology : Follow iterative triangulation:

Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅0 protocols) .

Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular cytotoxicity).

Statistically analyze outliers via Grubbs’ test (α = 0.05) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Modify substituents on the 3,5-dimethylphenyl group to alter steric/electronic profiles.
  • Test analogs for logP (HPLC) and solubility (shake-flask method). Correlate with activity in kinase inhibition assays .

Q. What experimental approaches identify biological targets of this compound?

  • Methodology :

  • Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog for pull-down assays .
  • Molecular Docking : Screen against kinase libraries (e.g., PDB entries 3NYX, 4HX3) to prioritize targets .

Q. Which advanced purification techniques resolve co-crystallized impurities?

  • Methodology : Employ preparative HPLC with a C18 column (gradient: 70% MeCN/H₂O to 95% over 20 min). For persistent impurities, use chiral stationary phases or simulated moving bed (SMB) chromatography .

Notes on Evidence Utilization:

  • Crystallographic software (SHELX, ORTEP-3) and conformational analysis methods are directly supported by , and 4 .
  • Synthetic protocols and reactivity data are inferred from analogous triazole/benzoxazinone systems in , and 16 .
  • Biological SAR and target identification strategies draw from PubChem/DSSTox methodologies in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.